molecular formula C7H7BrF2N2 B13035385 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine

Cat. No.: B13035385
M. Wt: 237.04 g/mol
InChI Key: LZCFIANNYFBEGU-UHFFFAOYSA-N
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Description

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a difluoroethyl group at the 6-position, and an amine group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method uses palladium-catalyzed reactions to couple 5-bromo-2-methylpyridin-3-amine with difluoroethyl boronic acid under controlled conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki cross-coupling reaction. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-(trifluoromethyl)pyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine
  • 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

5-Bromo-6-(2,2-difluoroethyl)pyridin-2-amine is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

5-bromo-6-(2,2-difluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7BrF2N2/c8-4-1-2-7(11)12-5(4)3-6(9)10/h1-2,6H,3H2,(H2,11,12)

InChI Key

LZCFIANNYFBEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CC(F)F)N

Origin of Product

United States

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